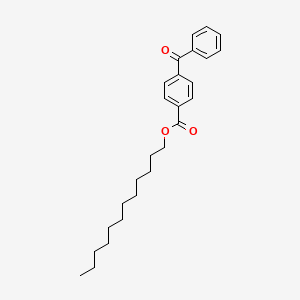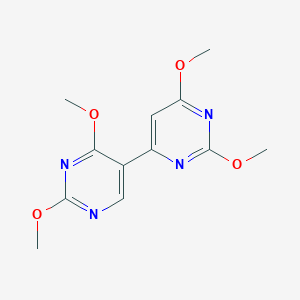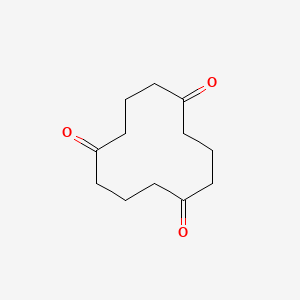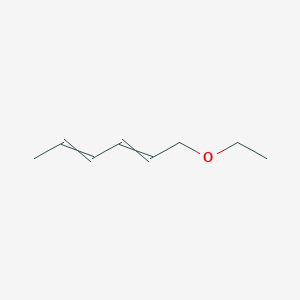
2,4-Hexadiene, 1-ethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Hexadiene, 1-ethoxy- is an organic compound with the molecular formula C8H14O It is a derivative of hexadiene, featuring an ethoxy group attached to the first carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Hexadiene, 1-ethoxy- can be achieved through several methods. One common approach involves the reaction of 2,4-hexadiene with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, allowing the ethoxy group to attach to the first carbon atom of the hexadiene.
Industrial Production Methods: In an industrial setting, the production of 2,4-Hexadiene, 1-ethoxy- may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may include the use of advanced catalysts and purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Hexadiene, 1-ethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Applications De Recherche Scientifique
2,4-Hexadiene, 1-ethoxy- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.
Medicine: Research into potential pharmaceutical applications, such as drug development, may involve this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4-Hexadiene, 1-ethoxy- involves its interaction with various molecular targets and pathways. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. The double bonds in the hexadiene moiety can undergo addition reactions, forming new bonds and structures.
Comparaison Avec Des Composés Similaires
2,4-Hexadiene: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
1,3-Hexadiene: Has a different arrangement of double bonds, affecting its stability and reactivity.
2,4-Hexadiene, 1-methoxy-: Similar structure but with a methoxy group instead of an ethoxy group.
Propriétés
Numéro CAS |
56752-54-6 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
1-ethoxyhexa-2,4-diene |
InChI |
InChI=1S/C8H14O/c1-3-5-6-7-8-9-4-2/h3,5-7H,4,8H2,1-2H3 |
Clé InChI |
UNHPVHFNZXRVNU-UHFFFAOYSA-N |
SMILES canonique |
CCOCC=CC=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


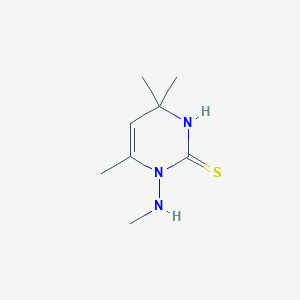

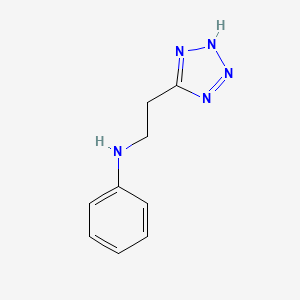
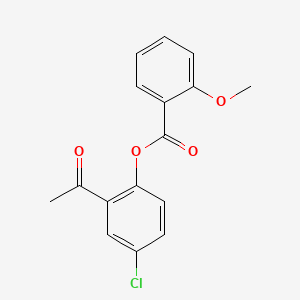

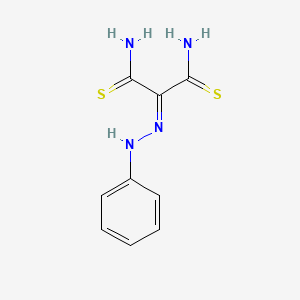
![2,3-Diphenyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14633795.png)


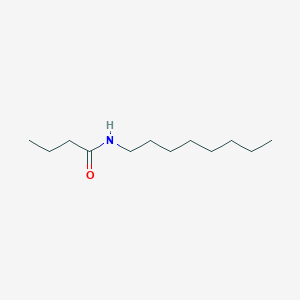
![Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl-](/img/structure/B14633832.png)
